TG100948
Overview
Description
TG100948 is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a trifluoromethyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TG100948 involves multiple steps, including the formation of the pyrrolidine and pyrimidine rings, followed by the introduction of the trifluoromethyl group. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions such as nucleophilic substitution, amide bond formation, and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The process may also involve scaling up the reactions from laboratory to industrial scale, ensuring that the quality and purity of the final product meet industry standards.
Chemical Reactions Analysis
Types of Reactions
TG100948 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.
Scientific Research Applications
TG100948 has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of TG100948 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-pyridinyl)benzamide
- 2,4-Dichloro-N-(2-furylmethylene)aniline
- 2-Pyrrolidinone, 4-amino-1-[(4-chlorophenyl)methyl]
Uniqueness
Compared to similar compounds, TG100948 is unique due to its specific combination of functional groups and ring structures. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
1001341-27-0 |
---|---|
Molecular Formula |
C31H28ClF3N6O3 |
Molecular Weight |
625.0492 |
IUPAC Name |
2-chloro-N-[2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-5-yl]-5-[[3-(trifluoromethyl)benzoyl]amino]benzamide |
InChI |
InChI=1S/C31H28ClF3N6O3/c32-27-11-8-23(38-28(42)20-4-3-5-21(16-20)31(33,34)35)17-26(27)29(43)39-24-18-36-30(37-19-24)40-22-6-9-25(10-7-22)44-15-14-41-12-1-2-13-41/h3-11,16-19H,1-2,12-15H2,(H,38,42)(H,39,43)(H,36,37,40) |
InChI Key |
FKDXTKROKGYHBQ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)NC3=NC=C(C=N3)NC(=O)C4=C(C=CC(=C4)NC(=O)C5=CC(=CC=C5)C(F)(F)F)Cl |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)NC3=NC=C(C=N3)NC(=O)C4=C(C=CC(=C4)NC(=O)C5=CC(=CC=C5)C(F)(F)F)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TG100948; TG-100948; TG 100948 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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